![molecular formula C6H4IN3 B175173 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 175791-53-4](/img/structure/B175173.png)

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Descripción general

Descripción

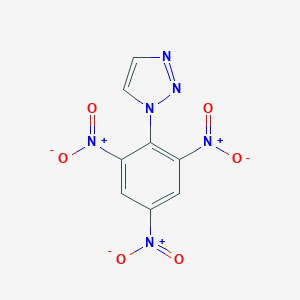

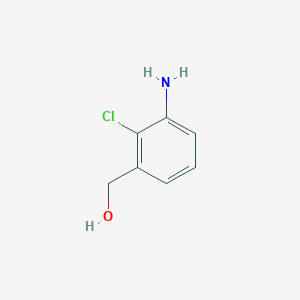

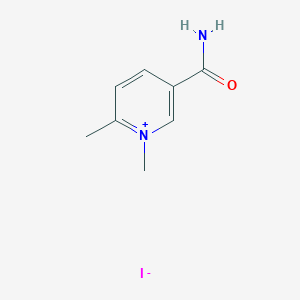

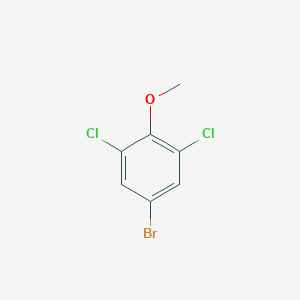

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a compound with the empirical formula C6H4IN3. It has a molecular weight of 245.02 . It is a solid substance .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines, including 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine, has been achieved through various methods. These methods are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .Molecular Structure Analysis

The molecular structure of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine is represented by the SMILES stringIc1c[nH]c2ncncc12 . The InChI key for this compound is IZYCEYOIUVOAQW-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a solid substance . The compound’s molar refractivity is 63.2±0.5 cm^3 . Its polar surface area is 57 Å^2, and its polarizability is 25.0±0.5 10^-24 cm^3 .Aplicaciones Científicas De Investigación

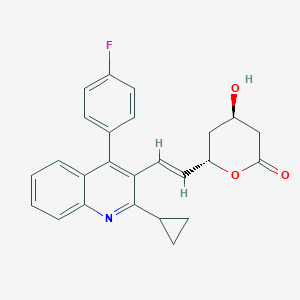

- Application : 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives have been explored as potent inhibitors of kinases. For instance, Compound 31 exhibited remarkable inhibitory activity against HPK1 (IC₅₀ = 3.5 nM) and favorable selectivity within a kinase panel .

- Design Strategy : Researchers have developed novel NO production inhibitors by combining 7H-pyrrolo[2,3-d]pyrimidine with cinnamamide fragments .

- New Compounds : Halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ have been synthesized as potential multi-targeted kinase inhibitors and apoptosis inducers .

Kinase Inhibition

Anti-Inflammatory Agents

Multi-Targeted Kinase Inhibitors

T Cell Activation Enhancement

Safety and Hazards

The safety information available indicates that 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine is classified as Acute Tox. 4 Oral . The compound has a hazard statement of H302 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Mecanismo De Acción

Target of Action

A related compound, 7h-pyrrolo[2,3-d]pyrimidine, has been reported to interact with hematopoietic progenitor kinase 1 (hpk1), a negative regulator of t cell receptor (tcr) signaling

Mode of Action

It is known that pyrrolopyrimidines can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor signaling . The specific interactions between 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine and its targets, and the resulting changes, are areas for future research.

Biochemical Pathways

Given the potential interaction with hpk1, it is plausible that t cell receptor signaling pathways could be affected

Result of Action

If the compound does indeed interact with hpk1, it could potentially modulate t cell receptor signaling and thereby influence immune responses .

Propiedades

IUPAC Name |

5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYCEYOIUVOAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CN=CN=C2N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442501 | |

| Record name | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |

CAS RN |

175791-53-4 | |

| Record name | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the N-glycosidic bond torsion angle in the structure of 9-(2-Deoxy-α-D-ribofuranosyl)-7-iodo-7-deazaadenine?

A1: The research article, "9-(2-Deoxy-α-D-ribofuranosyl)-7-iodo-7-deazaadenine" [], focuses on the structural characterization of this modified nucleoside. The determined structure reveals that the N-glycosidic bond torsion angle (χ) is in the anti range [128.7 (12)°] []. This information is crucial because the conformation around the glycosidic bond significantly influences the spatial orientation of the base relative to the sugar moiety in nucleosides. This orientation, in turn, plays a vital role in interactions with enzymes and other biomolecules, impacting the biological activity and function of the nucleoside.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydrofuro[3,2-C]pyridine](/img/structure/B175094.png)

![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)

![Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B175104.png)

![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)

![tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B175131.png)